molecular formula C15H16ClN3O2 B6417393 4-(4-chlorophenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 872102-84-6

4-(4-chlorophenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B6417393
CAS No.: 872102-84-6
M. Wt: 305.76 g/mol
InChI Key: MIGCGHZKOSKWPD-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[3,4-d]pyrimidine core, which is a fused heterocyclic structure, and a chlorophenyl group attached to it, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolo[3,4-d]pyrimidine core. One common approach is to start with a suitable pyrimidine derivative and introduce the propyl and chlorophenyl groups through a series of reactions, including alkylation and halogenation.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions would be optimized to achieve high yields and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst might be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The reactions can lead to a variety of products, depending on the specific conditions and reagents used. For example, oxidation might produce carboxylic acids or ketones, while reduction could yield amines or alcohols.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound might serve as a tool in biological studies, particularly in understanding cellular processes and signaling pathways.

  • Medicine: It could be explored for its therapeutic potential, possibly as an inhibitor of specific enzymes or receptors.

  • Industry: Its unique chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.

Comparison with Similar Compounds

  • 4-Chlorophenol: A simpler compound with a chlorophenyl group but lacking the pyrrolo[3,4-d]pyrimidine core.

  • Pyrimidine derivatives: Other pyrimidine-based compounds with different substituents.

Uniqueness: The presence of the pyrrolo[3,4-d]pyrimidine core and the specific arrangement of the propyl and chlorophenyl groups make this compound unique compared to its simpler analogs. Its complex structure may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c1-2-7-19-8-11-12(14(19)20)13(18-15(21)17-11)9-3-5-10(16)6-4-9/h3-6,13H,2,7-8H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGCGHZKOSKWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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